molecular formula C17H17ClN2 B13750146 Benzenamine, N,N'-2-pentene-1,5-diylidenebis-, hydrochloride CAS No. 6318-16-7

Benzenamine, N,N'-2-pentene-1,5-diylidenebis-, hydrochloride

Cat. No.: B13750146
CAS No.: 6318-16-7
M. Wt: 284.8 g/mol
InChI Key: JWYFJOIJMPZWDB-UHFFFAOYSA-N
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Description

Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride is a chemical compound with the molecular formula C₁₇H₁₇ClN₂This compound is characterized by its unique structure, which includes a benzenamine moiety linked to a pentene chain through a diylidene bridge, and it is stabilized as a hydrochloride salt .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride typically involves the reaction of glutaconaldehyde with aniline in the presence of hydrochloric acid. The reaction proceeds through a condensation mechanism, forming the diylidene linkage between the benzenamine units .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride is unique due to its specific diylidene linkage and the presence of the hydrochloride salt, which enhances its stability and solubility.

Properties

CAS No.

6318-16-7

Molecular Formula

C17H17ClN2

Molecular Weight

284.8 g/mol

IUPAC Name

N,N'-diphenylpent-2-ene-1,5-diimine;hydrochloride

InChI

InChI=1S/C17H16N2.ClH/c1-4-10-16(11-5-1)18-14-8-3-9-15-19-17-12-6-2-7-13-17;/h1-8,10-15H,9H2;1H

InChI Key

JWYFJOIJMPZWDB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=CC/C=C/C=NC2=CC=CC=C2.Cl

Canonical SMILES

C1=CC=C(C=C1)N=CCC=CC=NC2=CC=CC=C2.Cl

Related CAS

6318-16-7

Origin of Product

United States

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